

Technical Support Center: Mycoplasma Contamination & Glycolysis Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pgam

Cat. No.: B031100

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with glycolysis experiments due to Mycoplasma contamination.

Frequently Asked Questions (FAQs)

Q1: What is Mycoplasma and how does it contaminate cell cultures?

Mycoplasma is a genus of bacteria that lack a cell wall, making them resistant to many common antibiotics like penicillin.^[1] They are the smallest self-replicating organisms and a common contaminant in cell cultures.^[1] Contamination can occur through various sources, including laboratory personnel, contaminated reagents or media, and cross-contamination from other infected cell lines.^[2] Due to their small size (0.2-0.8 μm), they can even pass through 0.2 μm filters commonly used for sterilization.

Q2: How can Mycoplasma contamination affect my glycolysis experiments?

Mycoplasma contamination can significantly alter the metabolic landscape of your cell cultures, leading to unreliable and irreproducible results in glycolysis experiments.^{[3][4]} These effects include:

- **Altered Glucose Consumption:** Mycoplasma itself utilizes glucose from the culture medium for its own glycolytic pathway to produce ATP, directly competing with the host cells.^{[5][6][7]} This

can lead to an apparent increase in the overall rate of glucose consumption in the culture that is not attributable to the cells being studied.

- Increased Lactate Production: As a product of their own metabolism, Mycoplasma can secrete acidic byproducts, including lactate, which can alter the pH of the culture medium and interfere with assays measuring extracellular acidification rates (ECAR), such as the Seahorse assay.[\[1\]](#)
- Nutrient Depletion: Besides glucose, Mycoplasma depletes other essential nutrients from the medium, such as amino acids.[\[1\]](#)[\[3\]](#) Some species utilize the arginine deiminase pathway for energy, leading to a significant reduction in arginine.[\[4\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) This nutrient stress can indirectly affect cellular glycolysis and overall cell health.[\[13\]](#)
- Altered Host Cell Metabolism: The presence of Mycoplasma can induce a stress response in host cells, leading to changes in gene expression and metabolic pathways, including glycolysis.[\[14\]](#)[\[15\]](#) This can mask the true experimental effects you are trying to measure.
- ATP Level Fluctuation: Mycoplasma actively produces and consumes ATP, which can interfere with assays that measure cellular ATP levels as an indicator of metabolic activity.[\[16\]](#)[\[17\]](#)

Troubleshooting Guide

Problem: Unexpectedly high Extracellular Acidification Rate (ECAR) in a Seahorse Glycolysis Stress Test.

This could be an indication of non-cellular lactate production, a common consequence of Mycoplasma contamination.

Troubleshooting Steps:

- Test for Mycoplasma Contamination: Immediately test your cell culture for the presence of Mycoplasma. A sensitive and rapid method like PCR is recommended.[\[18\]](#)
- Review Historical Data: Compare the ECAR values with historical data from uncontaminated batches of the same cell line. A significant, unexplained increase should be considered suspicious.

- Culture a "No-Cell" Control: In a separate well of your Seahorse plate, add only cell culture medium that has been incubated with your cells for 24-48 hours. A rising ECAR in this well is a strong indicator of microbial contamination.

Problem: Inconsistent or irreproducible results in glycolysis assays.

Mycoplasma can cause variability in cell growth and metabolism, leading to inconsistent data.

[3]

Troubleshooting Steps:

- Implement Routine Mycoplasma Testing: It is crucial to routinely screen all cell cultures for Mycoplasma contamination.[19] Monthly testing is a recommended minimum, especially in high-throughput labs.[19]
- Quarantine New Cell Lines: Always quarantine and test new cell lines for Mycoplasma before introducing them into your general cell culture stocks.[19][20]
- Discard Contaminated Cultures: If a culture tests positive, the most reliable solution is to discard it to prevent cross-contamination.[21] If the cell line is irreplaceable, elimination protocols can be attempted, but the cells should be re-tested thoroughly afterward.

Problem: Cells show signs of stress (e.g., reduced proliferation, morphological changes) alongside altered glycolytic profiles.

These are common signs of Mycoplasma contamination.[2][3]

Troubleshooting Steps:

- Visual Inspection: While Mycoplasma is not visible by standard light microscopy, a trained eye might notice subtle changes in cell morphology or growth patterns.[3]
- DNA Staining: A quick, albeit less definitive, method is to stain the cells with a DNA-binding dye like DAPI or Hoechst.[18] The presence of extranuclear fluorescent foci can indicate Mycoplasma.[18]

- Confirm with a Specific Assay: Follow up any suspicious visual or staining results with a specific and sensitive detection method like PCR or an ELISA-based kit.[3][22]

Data Presentation

Table 1: Comparison of Mycoplasma Detection Methods

Detection Method	Principle	Sensitivity	Specificity	Time to Result
PCR	Amplification of Mycoplasma-specific DNA (e.g., 16S rRNA gene).[18][23]	Very High	High	Few hours
DNA Staining (Hoechst/DAPI)	Binds to AT-rich DNA; Mycoplasma DNA appears as extranuclear foci. [18]	Moderate	Low (can be misinterpreted)	< 1 hour
Culture Method	Growth of Mycoplasma on specific agar plates.[3][22][23]	High (for culturable species)	High	3-4 weeks
ELISA	Detects Mycoplasma antigens or antibodies.[3][22]	High	High	Few hours
Biochemical/Bioluminescence	Measures activity of Mycoplasma-specific enzymes.[3][22]	High	Moderate	< 1 hour

Experimental Protocols

Protocol 1: PCR-Based Mycoplasma Detection

This protocol provides a general outline. Always refer to the specific instructions of your chosen PCR kit.

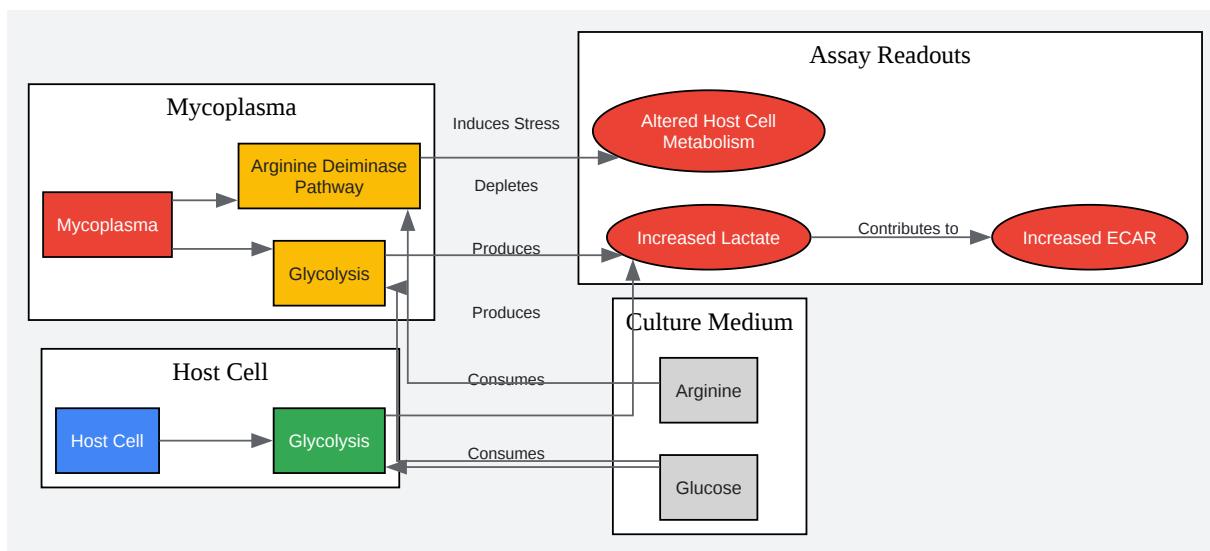
- **Sample Preparation:** Collect 1 ml of cell culture supernatant from a culture that is 70-90% confluent. Centrifuge at 200 x g for 5 minutes to pellet the cells. Transfer the supernatant to a new tube and centrifuge at 13,000 x g for 10 minutes to pellet the Mycoplasma.
- **DNA Extraction:** Carefully discard the supernatant and extract DNA from the pellet using a commercial DNA extraction kit.
- **PCR Amplification:** Set up the PCR reaction according to the kit manufacturer's instructions, using the extracted DNA as a template and Mycoplasma-specific primers. Include a positive control (kit-provided Mycoplasma DNA) and a negative control (nuclease-free water).
- **Gel Electrophoresis:** Run the PCR products on a 1.5% agarose gel. The presence of a band of the expected size in your sample lane indicates Mycoplasma contamination.

Protocol 2: Seahorse XF Glycolysis Stress Test

This is a generalized protocol; optimization for specific cell types is recommended.[24][25]

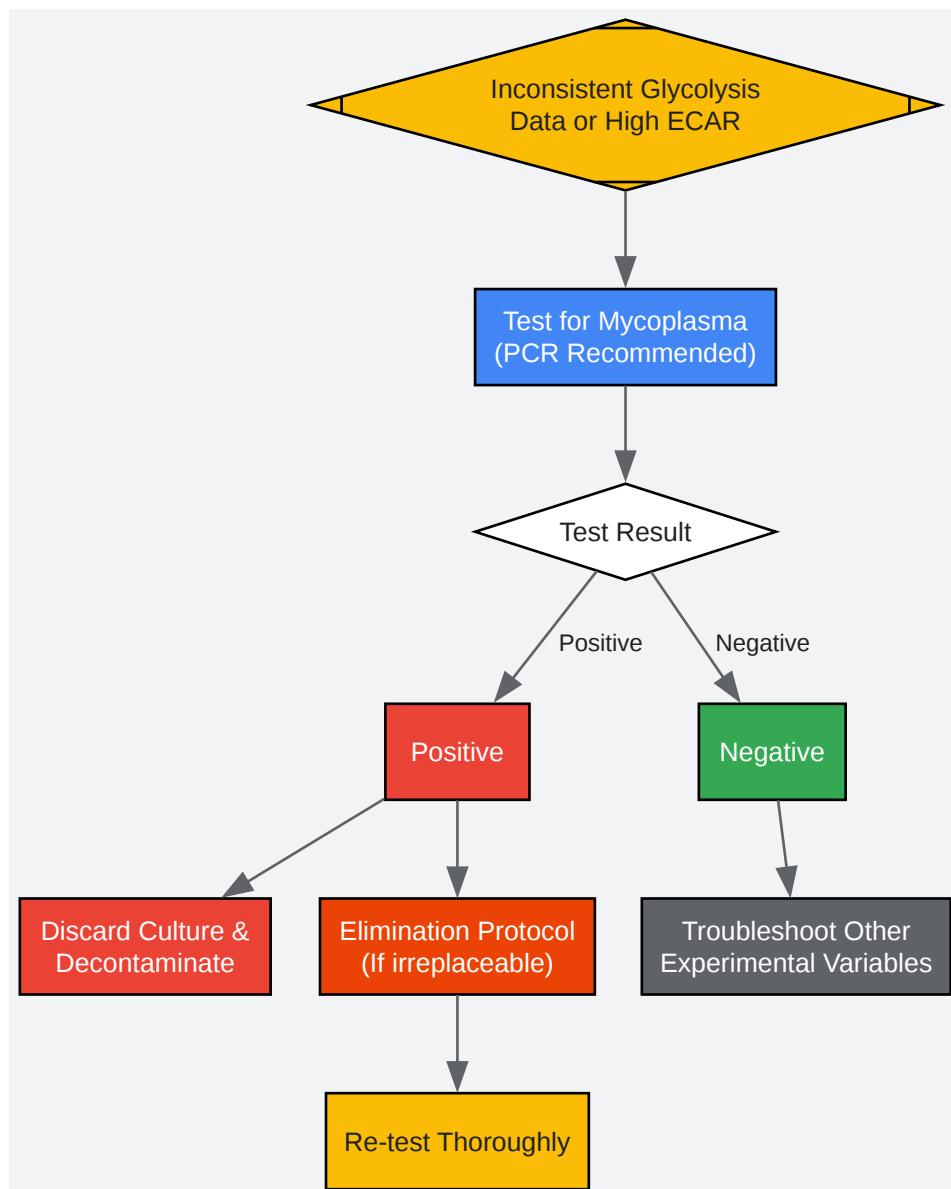
- **Cell Seeding:** Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere.[25][26]
- **Assay Medium:** On the day of the assay, replace the culture medium with Seahorse XF DMEM medium, pH 7.4, supplemented with L-glutamine.[25] Incubate the plate in a non-CO₂ 37°C incubator for 1 hour.[25]
- **Prepare Drug Plate:** Prepare a utility plate with the following compounds in the appropriate injection ports:
 - Port A: Glucose (to measure glycolysis)
 - Port B: Oligomycin (to inhibit mitochondrial respiration and measure maximal glycolytic capacity)

- Port C: 2-Deoxyglucose (2-DG) (a competitive inhibitor of hexokinase to shut down glycolysis and measure non-glycolytic acidification)
- Run Assay: Place the cell culture plate and the utility plate in the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol.
- Data Analysis: Analyze the resulting ECAR measurements to determine key parameters of glycolysis.

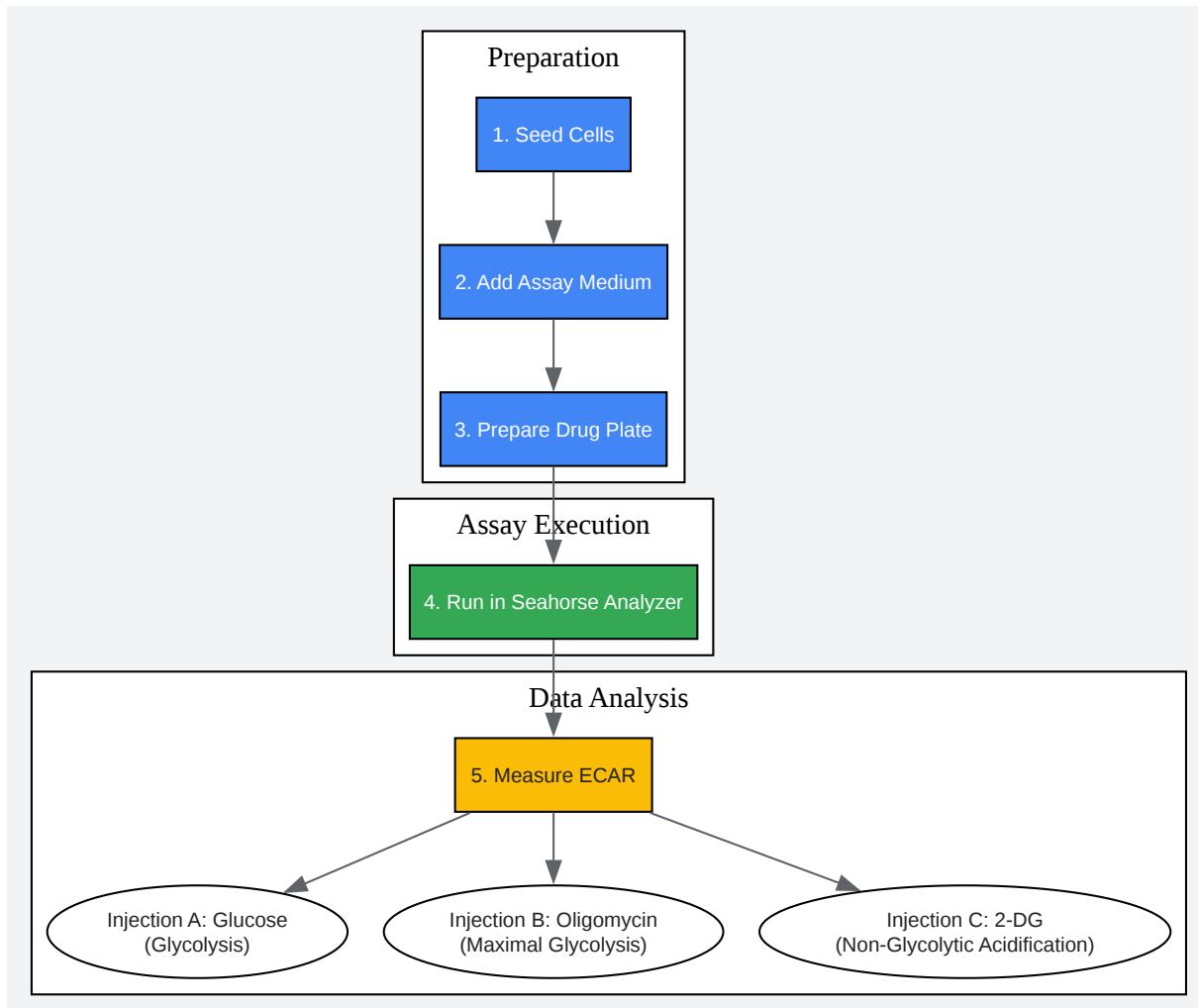

Protocol 3: Lactate Production Assay

This protocol is based on a colorimetric assay measuring L-Lactate secreted into the medium. [27][28]

- Cell Culture: Culture cells to the desired confluence. If testing the effect of a compound, add it at the appropriate time.
- Sample Collection: Collect the cell culture medium. It is recommended to use serum-free or low-serum ($\leq 1\%$) media to reduce background.[28]
- Standard Curve Preparation: Prepare a standard curve of L-Lactate (e.g., 0, 1.5, 3, 5, 10 mM) in the same medium used for the cell culture.[28]
- Assay Procedure:
 - Add a small volume (e.g., 5 μL) of each standard and sample to separate wells of a 96-well plate.[28]
 - Prepare a working reagent containing lactate dehydrogenase and a probe, according to the kit manufacturer's instructions.[28]
 - Add the working reagent to all wells.[28]
 - Incubate at room temperature for 30 minutes.[28]
- Measurement: Read the absorbance at 565 nm.[28]


- Calculation: Determine the lactate concentration in your samples by comparing their absorbance to the standard curve.

Visualizations



[Click to download full resolution via product page](#)

Caption: Impact of Mycoplasma on host cell glycolysis.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for suspected Mycoplasma contamination.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 2. How to Deal with Mycoplasma Contamination in Cell Culture [creative-biogene.com]
- 3. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 4. Metabolomics reveals mycoplasma contamination interferes with the metabolism of PANC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions between glycolytic enzymes of *Mycoplasma pneumoniae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. karger.com [karger.com]
- 8. Role of arginine deiminase in growth of *Mycoplasma hominis* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of arginine deiminase in growth of *Mycoplasma hominis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. [PDF] Role of arginine deiminase in growth of *Mycoplasma hominis* | Semantic Scholar [semanticscholar.org]
- 12. journals.asm.org [journals.asm.org]
- 13. news-medical.net [news-medical.net]
- 14. How Does Mycoplasma Contamination Affect Cell Culture? - Eppendorf New Zealand [eppendorf.com]
- 15. mdpi.com [mdpi.com]
- 16. Dissecting the energy metabolism in *Mycoplasma pneumoniae* through genome-scale metabolic modeling | Molecular Systems Biology [link.springer.com]
- 17. Analysis of energy sources for *Mycoplasma penetrans* gliding motility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Stealthy Invader How to Detect a Mycoplasma Contamination? | Minerva Biolabs GmbH [news.minerva-biolabs.com]
- 19. news-medical.net [news-medical.net]
- 20. Eliminating Mycoplasma Contamination from Laboratory Incubators [scintica.com]
- 21. assaygenie.com [assaygenie.com]
- 22. biocompare.com [biocompare.com]

- 23. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Glycolysis Assay [bio-protocol.org]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Technical Support Center: Mycoplasma Contamination & Glycolysis Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031100#mycoplasma-contamination-affecting-glycolysis-experiments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com